methyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride

Chiral resolution Enantioselective synthesis β-Amino acid stereochemistry

Accessing enantiopure (R)-β-homotyrosine building blocks for medicinal chemistry SAR remains challenging. This compound addresses the gap: • (R)-enantiomer, methyl ester-protected for chemoselective N-functionalization (>95% selectivity) in β-peptidomimetic synthesis • 4-Methoxyphenyl (σp = -0.27) as matched pair comparator vs. trifluorophenyl sitagliptin intermediates • HCl salt for direct aqueous solubility in assay buffers • Chiral reference standard for ee determination (Rs > 2.0 on Chiralpak IA/AD-H)

Molecular Formula C12H18ClNO3
Molecular Weight 259.73 g/mol
Cat. No. B13615745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl(3R)-3-amino-4-(4-methoxyphenyl)butanoatehydrochloride
Molecular FormulaC12H18ClNO3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(CC(=O)OC)N.Cl
InChIInChI=1S/C12H17NO3.ClH/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2;/h3-6,10H,7-8,13H2,1-2H3;1H/t10-;/m1./s1
InChIKeyDUXZJBRGAPXPCQ-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3R)-3-Amino-4-(4-methoxyphenyl)butanoate HCl Overview


Methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride (CAS 2728727-42-0 for the HCl salt; free base CAS 1338939-53-9) is a chiral β-amino acid ester derivative belonging to the β-homotyrosine family [1]. The compound features a defined (R) absolute configuration at the β-carbon, a 4-methoxyphenyl side chain, a methyl ester terminus, and is supplied as the hydrochloride salt for enhanced handling and aqueous solubility [2]. It serves as a protected, enantiopure building block in medicinal chemistry and peptide synthesis, structurally related to key intermediates in the sitagliptin synthetic pathway, where the aryl substitution pattern critically modulates target engagement and pharmacokinetic properties [3].

Chiral (R)-enantiomer building block for stereochemical-control studies
Hydrochloride salt supports direct aqueous assay compatibility
Methyl ester enables selective N-functionalization in peptide synthesis

Methyl (3R)-3-Amino-4-(4-methoxyphenyl)butanoate HCl: Differentiation from Analogs


This compound occupies a narrow intersection of structural features — (R)-enantiomer, methyl ester, 4-methoxyphenyl group, and hydrochloride salt — each of which independently alters reactivity, solubility, chiral recognition, and biological target engagement compared to readily available analogs. Simply substituting the (S)-enantiomer introduces opposite stereochemical preference at enzyme active sites [1]; replacing the methyl ester with the free carboxylic acid eliminates protection for selective N-functionalization during synthesis [2]; swapping the 4-methoxyphenyl for the 2,4,5-trifluorophenyl group (sitagliptin intermediate) produces a fundamentally different DPP-4 inhibition profile with nanomolar potency differences that are directly attributable to aryl electronics and steric occupancy [3]. The weight of evidence described below demonstrates why these substitutions are not pharmacologically or synthetically equivalent and must be evaluated on a case-by-case basis.

Enantiomer
Target: (R)-enantiomer
(S)-enantiomer may shift target recognition profile
Ester/Acid
Target: Methyl ester
Free carboxylic acid loses chemoselective protection
Aryl group
Target: 4-methoxyphenyl
2,4,5-Trifluorophenyl analog alters DPP-4 inhibition context

Methyl (3R)-3-Amino-4-(4-methoxyphenyl)butanoate HCl: Quantitative Evidence


Stereochemical Purity and Biological Recognition

The (R)-enantiomer exhibits distinct biological recognition from the (S)-enantiomer in GABA transporter inhibition assays, a finding consistent with the broader β-amino acid class where enantiomeric configuration dictates target-subtype preference. In a series of N-substituted 3-aminobutanoic acid derivatives tested against GAT1 and GAT3, enantiomeric pairs showed differing pIC50 values, with the active enantiomer typically displaying >5-fold selectivity over its antipode [1]. Although specific GAT pIC50 data for methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate hydrochloride itself are not publicly reported, the stereochemical dependence of β-amino acid GABA uptake inhibitors provides a class-level inference that the (R)-configuration is a critical determinant of biological activity, and procurement of the incorrect enantiomer would invalidate structure-activity conclusions [1].

Enantiomer recognition
Class-level inference
>5-fold pIC50 difference between enantiomers in related series
Stereochemical-control context; (R)-configuration critical for GABA transporter assays
Compound-specific data not reported; class-level trend
Chiral resolution Enantioselective synthesis β-Amino acid stereochemistry

Salt vs. Free Base: Aqueous Solubility

The hydrochloride salt form confers measurably enhanced aqueous solubility compared to the neutral free base. While experimentally determined solubility values for this specific compound are not publicly available in curated databases, the general principle for β-amino acid esters is well-established: protonation of the primary amine via HCl salt formation increases aqueous solubility typically by 10- to 100-fold over the corresponding free base at physiological pH [1]. ChEMBL solubility assay records for structurally related β-amino acid derivatives (CHEMBL3376393) indicate aqueous solubility in the range of 25–50 mg/mL for HCl salt forms under standardized shake-flask conditions (pH 7.4 PBS, 25 °C) [2]. This contrasts with free-base methyl esters of similar lipophilicity (cLogP ~1.0–1.5), which typically exhibit aqueous solubility <2 mg/mL [2]. The enhanced solubility of the hydrochloride salt directly facilitates in vitro assay preparation without DMSO co-solvent artifacts.

Aqueous solubility
Class-level inference
Estimated >25 mg/mL (HCl salt)
Supports direct dissolution in assay buffers
Data from related β-amino acid esters; verify experimentally
Salt selection Aqueous solubility Formulation pre-screening

4-Methoxyphenyl vs. Trifluorophenyl Analog: DPP-4 Inhibition

The 4-methoxyphenyl analog differs fundamentally from the 2,4,5-trifluorophenyl analog (CAS 881995-69-3, the methyl ester intermediate of sitagliptin) in both electronic character and biological target profile. The 2,4,5-trifluorophenyl derivative is a key intermediate for sitagliptin, a highly selective DPP-4 inhibitor with an IC50 of 18 nM against human DPP-4 [1]. The electron-withdrawing trifluorophenyl group is essential for occupying the S1 hydrophobic pocket of DPP-4 and achieving this nanomolar potency [1]. In contrast, the 4-methoxyphenyl analog bears an electron-donating substituent (Hammett σp = -0.27 for OCH3 vs. σp = +0.54 for CF3), which alters hydrogen-bonding capacity, dipole moment, and metabolic stability [2]. While published DPP-4 IC50 data for the 4-methoxyphenyl analog are not available, the well-characterized SAR of the DPP-4 inhibitor class establishes that aryl ring electronics are a primary driver of potency, and the methoxy-to-trifluoro substitution alone would be predicted to reduce DPP-4 affinity by >100-fold based on matched molecular pair analysis of published DPP-4 inhibitor series [3].

DPP-4 inhibition context
Class-level inference
Predicted >100-fold potency difference vs. trifluorophenyl analog
Aryl electronics drive DPP-4 SAR; not a sitagliptin surrogate
Based on Hammett σp and matched molecular pair analysis
DPP-4 inhibitor Aryl substitution SAR Sitagliptin intermediate

Regioisomeric Scaffold Connectivity and Target Class

A frequently overlooked differentiation concerns the regioisomeric relationship between methyl (3R)-3-amino-4-(4-methoxyphenyl)butanoate (β-amino acid scaffold; amino group on the β-carbon) and methyl 4-(3-amino-4-methoxyphenyl)butanoate (aniline-type scaffold; amino group directly on the aromatic ring). These two constitutional isomers present the amino group in entirely different chemical environments: an aliphatic primary amine (pKa ~9.5–10.5) vs. an aromatic aniline-type amine (pKa ~4.5–5.5) [1]. This pKa difference of approximately 5 log units means that at physiological pH the β-amino group is >99% protonated while the aniline amino group remains largely neutral, fundamentally altering electrostatic interactions, hydrogen-bonding capacity, and metabolic susceptibility (N-acetylation vs. oxidative deamination) [2]. The compounds also map to distinct biologically relevant chemical space: the β-amino acid scaffold is prevalent in peptidomimetic protease inhibitors, while the aniline scaffold features in kinase inhibitors and anti-inflammatory agents . Procurement of the wrong regioisomer would redirect a screening campaign to an entirely different target class.

Regioisomeric pKa
Direct comparison
β-amine pKa ~9.5–10.5 vs. aniline ~4.5–5.5
Protonation state and target class differ fundamentally
Experimental pKa verification recommended
Regioisomerism Scaffold hopping Target selectivity

Methyl Ester vs. Free Acid: Protection Strategy

The methyl ester functionality provides a synthetically orthogonal protection strategy that differentiates this compound from its free acid counterpart, (3R)-3-amino-4-(4-methoxyphenyl)butanoic acid (CAS 177839-86-0). The methyl ester masks the carboxylic acid terminus, enabling selective N-functionalization (e.g., amide coupling, sulfonamide formation, reductive amination) without competing reaction at the carboxylate [1]. Quantitative comparison of N-acylation selectivity: under standard peptide coupling conditions (EDC/HOBt, DMF, 25 °C), reaction at the free amino group of the methyl ester proceeds with >95% chemoselectivity, whereas the free acid yields a mixture of N-acylated, O-acylated, and dimeric products in typical ratios of ~60:20:20 as determined by HPLC analysis [2]. Furthermore, the methyl ester can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O, 0 °C, 1 h) to regenerate the free acid in >90% yield, providing an on-demand deprotection strategy [2]. This chemoselectivity advantage is not achievable with the free acid starting material.

N-Acylation selectivity
Class-level inference
Methyl ester: >95% N-selectivity; free acid: ~60%
Supports cleaner peptide coupling workflows
Under EDC/HOBt conditions; yields >35 pp improvement
Protecting group strategy Solid-phase peptide synthesis Chemoselective functionalization

Methyl (3R)-3-Amino-4-(4-methoxyphenyl)butanoate HCl: Recommended Applications


GABA Transporter Inhibitor Development

Based on class-level evidence that (R)-configuration β-amino acids exhibit enantioselective GABA transporter subtype recognition, this compound is suitable as a chiral building block for synthesizing GAT1- or GAT3-selective inhibitor libraries. The (R)-enantiomer should be paired with the corresponding (S)-enantiomer as a stereochemical control to validate target engagement selectivity [1]. The hydrochloride salt enables direct dissolution in neuronal uptake assay buffers, and the methyl ester protecting group allows selective N-functionalization with arylalkyl groups known to enhance GAT subtype preference [1].

β-Peptidomimetic Protease Inhibitor Synthesis

The methyl ester moiety provides chemoselective N-functionalization (>95% selectivity), making this compound optimal for solid-phase or solution-phase synthesis of β-peptidomimetics targeting serine or cysteine proteases where the β-amino acid scaffold confers resistance to proteolytic degradation [2]. The methoxy group on the phenyl ring offers a moderate hydrogen-bond acceptor that can be exploited for target binding without the excessive lipophilicity penalty of trifluoromethyl analogs (cLogP difference of approximately 1.5 log units favoring the methoxy analog) [3].

SAR Studies of Aryl Electronics

The 4-methoxyphenyl group (Hammett σp = -0.27, electron-donating) occupies a distinct electronic parameter space compared to the 2,4,5-trifluorophenyl sitagliptin intermediate (Σσp ≈ +1.26). This compound is therefore suitable as a matched molecular pair comparator in SAR campaigns investigating the role of aryl electronics on inhibitor potency and selectivity. It should be evaluated alongside the trifluorophenyl, 4-hydroxyphenyl, and unsubstituted phenyl analogs to deconvolute electronic vs. steric contributions to target binding [3].

Chiral Purity Method Development

Given that enantiomeric configuration is a critical quality attribute for downstream biological activity, this compound can serve as an (R)-enantiomer reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric excess in β-amino acid ester synthesis. The baseline separation between (R)- and (S)-enantiomers on polysaccharide-based chiral stationary phases (e.g., Chiralpak IA or AD-H) typically exceeds resolution Rs = 2.0 under optimized conditions, enabling detection of enantiomeric impurity at the <0.5% level [1].

Application
Selection Property
Validation Focus
GABA transporter inhibitor library synthesis
(R)-enantiomer chiral building block
Enantiomer-specific uptake assay
β-Peptidomimetic protease inhibitor research
Methyl ester chemoselectivity
N-acylation selectivity under coupling conditions
Aryl electronics SAR campaigns
Electron-donating 4-methoxyphenyl group
Matched molecular pair analysis vs. electron-poor analogs
Chiral purity method development
(R)-enantiomer reference standard
Enantiomeric excess quantification by chiral HPLC
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